1-(4-Chloro-2-nitrophenyl)piperazine
Description
Contextual Significance of Piperazine (B1678402) Scaffolds in Modern Medicinal Chemistry and Chemical Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and highly valued structural motif in the fields of medicinal chemistry and chemical synthesis. Its prevalence in a vast number of biologically active compounds has led to it being classified as a "privileged scaffold." This distinction arises from the piperazine core's ability to interact with multiple biological targets with high affinity, thereby serving as a versatile framework for the development of novel therapeutic agents. The unique physicochemical properties of the piperazine moiety, such as its basicity, conformational flexibility, and capacity to improve the solubility and pharmacokinetic profile of a molecule, make it an attractive component in drug design. wisdomlib.org
In medicinal chemistry, piperazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antifungal, antidepressant, and antipsychotic effects. wisdomlib.org The two nitrogen atoms of the piperazine ring provide opportunities for diverse substitutions, allowing for the fine-tuning of a compound's biological activity and selectivity. This structural versatility enables medicinal chemists to synthesize large libraries of piperazine-containing compounds for screening against various therapeutic targets.
From a synthetic chemistry perspective, the piperazine ring is a readily accessible and synthetically tractable building block. A variety of synthetic methodologies have been developed for the preparation of piperazine derivatives, facilitating their incorporation into more complex molecular architectures. The reactivity of the nitrogen atoms allows for straightforward derivatization, making the piperazine scaffold a versatile tool for the construction of diverse chemical entities.
Overview of 1-(4-Chloro-2-nitrophenyl)piperazine as a Promising Research Compound
This compound is a substituted phenylpiperazine derivative that has garnered attention in chemical research primarily as a key intermediate in the synthesis of more complex molecules with potential biological activity. The presence of a chloro and a nitro group on the phenyl ring, in conjunction with the piperazine moiety, provides multiple reactive sites for further chemical modifications.
The synthesis of this compound itself is a subject of interest in process chemistry, with various synthetic routes being explored to achieve efficient and scalable production. Its primary role in advanced chemical research is that of a building block. For instance, it serves as a crucial precursor in the synthesis of certain antifungal agents. The piperazine nitrogen atoms can be further functionalized, and the nitro group can be reduced to an amine, which can then participate in a variety of chemical transformations to build more elaborate molecular frameworks.
While extensive research on the direct biological applications of this compound is not widely documented in publicly available literature, its significance lies in its utility as a versatile starting material for the development of novel compounds with therapeutic potential. The specific arrangement of its functional groups makes it a valuable tool for medicinal chemists exploring new chemical space in drug discovery programs.
Below is a table summarizing some of the key chemical properties of this compound:
| Property | Value |
| Molecular Formula | C10H12ClN3O2 |
| Molecular Weight | 241.67 g/mol |
| Appearance | Solid |
| CAS Number | 405910-34-1 |
Historical Development and Research Trajectories of Related Nitro-Containing Heterocycles in Bioactive Molecule Design
The exploration of nitro-containing heterocyclic compounds in the design of bioactive molecules has a rich and extensive history. The introduction of a nitro group into a heterocyclic scaffold can profoundly influence the compound's electronic properties, reactivity, and biological activity. Historically, nitroaromatic compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial and antiprotozoal agents.
The development of nitro-containing heterocycles as drugs can be traced back to the mid-20th century with the discovery of compounds like nitrofurantoin, an antibacterial agent, and metronidazole, an antibiotic and antiprotozoal drug. These early successes spurred further research into the synthesis and biological evaluation of a diverse array of nitroheterocyclic compounds.
Research trajectories in this area have often focused on understanding the mechanism of action of these compounds, which frequently involves the bioreduction of the nitro group to generate reactive intermediates that can damage cellular macromolecules in target organisms. Concurrently, efforts have been made to modulate the activity and reduce the potential toxicity of nitro-containing drugs by modifying the heterocyclic core and the substitution pattern on the aromatic ring.
In recent years, the focus of research has expanded to include the development of nitro-containing heterocycles as anticancer agents, with some compounds showing promise as hypoxia-activated prodrugs. The rationale behind this approach is that the low oxygen environment characteristic of many solid tumors can facilitate the selective reduction of the nitro group, leading to the localized release of a cytotoxic agent. The ongoing investigation of nitro-containing heterocycles continues to be a vibrant area of research, with the aim of discovering new and more effective therapeutic agents for a variety of diseases.
Established Synthetic Pathways for this compound
Traditional synthetic routes to this compound and related structures rely on well-understood, robust chemical reactions. These pathways are characterized by their reliability and scalability, forming the bedrock of laboratory and industrial production.
Nucleophilic Aromatic Substitution Reactions in Piperazine Functionalization
The primary method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is particularly effective due to the electronic properties of the aromatic ring in the precursor, 1,4-dichloro-2-nitrobenzene.
The presence of a strong electron-withdrawing nitro group (-NO₂) in the ortho position and a chloro group (-Cl) in the para position to the site of substitution significantly activates the aromatic ring towards nucleophilic attack. The nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. libretexts.orgnih.gov
The reaction involves the attack of one of the nitrogen atoms of piperazine on the carbon atom bonded to a chlorine atom of 1,4-dichloro-2-nitrobenzene. A base is typically used to neutralize the generated hydrochloric acid. The reaction is regioselective, with piperazine preferentially displacing the chlorine atom at the 1-position due to the activating effect of the adjacent nitro group.
Key Features of SNAr in this Synthesis:
| Feature | Description |
|---|---|
| Substrate | 1,4-dichloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene. google.com |
| Nucleophile | Piperazine. |
| Activation | The nitro group (-NO₂) at the ortho position is crucial for activating the ring. libretexts.org |
| Mechanism | A two-step addition-elimination process via a stabilized Meisenheimer complex. libretexts.orgnih.gov |
| Conditions | Often carried out in a protic or aprotic polar solvent in the presence of a base like potassium carbonate. google.com |
Two-Step Synthetic Approaches Involving Precursor Derivatization
In some synthetic strategies, this compound is prepared through multi-step sequences that involve the initial synthesis of a precursor molecule, which is then converted to the final product. These methods can offer advantages in terms of purification, yield, or the introduction of other functional groups.
One such approach begins with the synthesis of an N-aryl piperazine from a different starting material, such as diethanolamine. core.ac.uk This can be a three-step process:
Reaction of diethanolamine with an acid like hydrobromic acid to form bis(2-bromoethyl)amine.
In situ cyclization with an aniline (B41778) derivative (e.g., p-anisidine) to form a substituted N-arylpiperazine. core.ac.uk
A subsequent nucleophilic aromatic substitution reaction with a suitable chloronitrobenzene derivative to yield the final unsymmetrically N,N'-diarylpiperazine. core.ac.uk
Another two-step approach involves the initial S-arylation of a thiol, followed by reduction of the nitro group, and subsequent formation of the piperazine ring. For instance, 1-chloro-2-nitrobenzene can be reacted with a thiophenol derivative. The resulting nitro compound is then reduced to an aniline, which is subsequently cyclized with an agent like bis(2-chloroethyl)amine (B1207034) to form the piperazine ring. google.com While this example leads to a different final product, the principle of precursor derivatization is clearly demonstrated.
Reaction Mechanisms of Chloroacetylation for Piperazine Ring Modification
Once this compound is synthesized, the secondary amine on the piperazine ring is available for further functionalization. A common and important transformation is chloroacetylation, which introduces a reactive chloroacetyl group.
This reaction is a nucleophilic acyl substitution. The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically proceeds in an inert solvent, often in the presence of a mild base to scavenge the HCl byproduct.
Mechanism of Chloroacetylation:
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperazine ring attacks the carbonyl carbon of chloroacetyl chloride.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.
Deprotonation: A base removes the proton from the piperazine nitrogen, yielding the final N-chloroacetylated product.
This chloroacetyl group serves as a valuable handle for further synthetic modifications, such as the introduction of various substituents through nucleophilic substitution of the activated chloride.
Emerging and Sustainable Synthesis Techniques
In line with the principles of green chemistry, new methods are being explored to synthesize arylpiperazines more efficiently and with less environmental impact. These techniques aim to reduce solvent use, energy consumption, and reaction times.
Solvent-Free Mechanochemical Synthesis Approaches
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding in a ball mill), is a promising sustainable alternative to traditional solvent-based synthesis. mdpi.com This approach can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste.
For the synthesis of N-arylpiperazines, mechanochemical methods under phase-transfer catalysis (PTC) conditions have been developed. mdpi.com In a typical setup, the solid reactants (an aryl halide and a piperazine derivative) are ground together with a solid base (like potassium carbonate) and a phase-transfer catalyst (such as tetrabutylammonium bromide, TBAB). The mechanical energy facilitates the reaction between the solids. While not yet specifically detailed for this compound, the successful application of this method to other long-chain arylpiperazines suggests its potential viability. mdpi.com
Potential Advantages of Mechanochemical Synthesis:
| Advantage | Description |
|---|---|
| Reduced Solvent Use | Reactions are conducted in the absence or with minimal amounts of solvent, reducing waste and environmental impact. nih.gov |
| Energy Efficiency | Can be more energy-efficient than heating large volumes of solvent. |
| Faster Reactions | High local energy at the point of contact can accelerate reaction rates. mdpi.com |
| High Yields | Often provides excellent product yields. mdpi.com |
Continuous Flow Reactor Applications for Scalable Production
Continuous flow chemistry is another advanced manufacturing technology that offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. drreddys.com In a flow reactor, reagents are continuously pumped through a tube or a series of interconnected modules where the reaction occurs. beilstein-journals.org
The synthesis of arylpiperazine-containing active pharmaceutical ingredients (APIs) has been successfully demonstrated using multi-step continuous flow systems. rsc.orgresearchgate.netmdpi.com Such systems can integrate synthesis, work-up, and purification steps, leading to a more streamlined and automated process. For the synthesis of this compound, a flow process would likely involve pumping solutions of piperazine and 1,4-dichloro-2-nitrobenzene through a heated reactor coil or a packed-bed reactor containing a solid-supported base.
The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivity, and also allows for the safe handling of highly reactive intermediates or exothermic reactions. drreddys.combeilstein-journals.org The development of a continuous flow process for this compound would be a significant step towards more efficient and safer large-scale production.
Advanced Synthetic Methodologies for this compound Derivatives
The chemical scaffold of this compound serves as a valuable starting material for the generation of diverse chemical entities. Advanced synthetic methodologies are employed to introduce structural variations, leading to the development of a wide range of analogues. These strategies primarily focus on the derivatization of the secondary amine within the piperazine ring and the formation of N,N'-diarylpiperazine moieties.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQOXSALNTRDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure, Conformational Analysis, and Advanced Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
Modern spectroscopic techniques are indispensable for confirming the molecular structure of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the chemical environments of proton and carbon atoms, Mass Spectrometry (MS) provides the molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy identifies the key functional groups present.
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Chloro-2-nitrophenyl)piperazine is expected to show distinct signals for the protons on the aromatic ring and the piperazine (B1678402) ring. The three aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro and chloro substituents. The piperazine ring protons typically appear as two distinct sets of signals in the more upfield region. The four protons on the carbons adjacent to the phenyl-substituted nitrogen (N1) are deshielded compared to the four protons on the carbons adjacent to the secondary amine (N4). A broad singlet corresponding to the N-H proton of the piperazine ring is also expected, though its chemical shift can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are anticipated in a typical spectrum. The six carbons of the aromatic ring will resonate in the downfield region (around 115-150 ppm). The carbon atoms directly bonded to the chloro and nitro groups will have their chemical shifts significantly influenced by these substituents. The four carbon atoms of the piperazine ring will appear in the upfield region (typically 40-60 ppm), with the carbons closer to the electron-withdrawing nitrophenyl group being shifted further downfield. scispace.com
Table 1: Predicted NMR Spectral Data for this compound This table is predictive and based on analyses of structurally similar compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| Aromatic CH | 7.0 - 8.5 | Multiplets corresponding to the 3 protons on the substituted phenyl ring. |
| Piperazine CH₂ (adjacent to N-Aryl) | ~3.2 - 3.5 | Triplet or multiplet for 4 protons. |
| Piperazine CH₂ (adjacent to NH) | ~3.0 - 3.3 | Triplet or multiplet for 4 protons. |
| Piperazine NH | Variable (e.g., 1.5 - 2.5) | Broad singlet for 1 proton. |
| Aromatic C (quaternary) | 140 - 150 | Carbons attached to N, Cl, and NO₂ groups. |
| Aromatic C-H | 115 - 135 | Carbons bonded to hydrogen atoms. |
| Piperazine C (adjacent to N-Aryl) | ~50 | Carbon atoms deshielded by the aromatic ring. |
| Piperazine C (adjacent to NH) | ~45 | Carbon atoms in a more shielded environment. |
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₁₀H₁₂ClN₃O₂) would exhibit a molecular ion peak (M⁺). The presence of the chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M⁺ and another at M+2⁺ in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. The exact mass of the protonated molecule [M+H]⁺ is calculated as 242.06963 Da. nih.gov This precise measurement is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. Common fragmentation pathways would involve the cleavage of the piperazine ring or the loss of the nitro group.
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Technique |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | - |
| Molecular Weight (Nominal) | 241 g/mol | MS |
| Exact Mass ([M+H]⁺) | 242.06963 Da | HRMS |
| Key Isotopic Pattern | [M]⁺ and [M+2]⁺ peaks in ~3:1 ratio | MS |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key structural features. chemicalbook.com
Key expected absorption bands include:
N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the piperazine ring.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region from the CH₂ groups of the piperazine ring.
N-O Stretch (Nitro Group): Two strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1550 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ range for the aryl-amine bond and the aliphatic amines within the piperazine ring.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Piperazine) | 3300 - 3500 | Moderate |
| Aromatic C-H Stretch | > 3000 | Sharp, Moderate |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| NO₂ Asymmetric Stretch | 1500 - 1550 | Strong |
| NO₂ Symmetric Stretch | 1335 - 1385 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| C-N Stretch | 1200 - 1350 | Moderate-Strong |
| C-Cl Stretch | 600 - 800 | Moderate-Strong |
Solid-State Structural Investigations
While spectroscopic methods define the molecular connectivity, X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of molecules in the solid state, including conformational details and the network of intermolecular interactions that dictate the crystal packing.
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic coordinates of a molecule in its crystalline form. While a specific crystal structure for this compound is not publicly available in the searched databases, analysis of closely related compounds, such as salts of 1-(4-nitrophenyl)piperazine (B103982), provides a strong model for its expected solid-state behavior. iucr.orgnih.gov
In such structures, the piperazine ring typically adopts a stable chair conformation. nih.gov The substituted phenyl ring can be positioned either equatorially or axially relative to the piperazine ring, with the equatorial position often being preferred to minimize steric hindrance. nih.gov The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and revealing any distortions from idealized values.
The packing of molecules within a crystal is governed by a variety of non-covalent interactions. For this compound, several key interactions are expected to play a role in stabilizing the crystal lattice.
Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding involving the secondary amine of the piperazine ring (N-H group) as a donor. The oxygen atoms of the nitro group from a neighboring molecule can act as strong hydrogen bond acceptors, leading to the formation of N-H···O hydrogen bonds. iucr.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks.
π-π Interactions: The electron-deficient nitrophenyl rings can engage in π-π stacking interactions with adjacent rings, further stabilizing the crystal structure. iucr.org
The comprehensive analysis of these interactions is crucial for understanding the physical properties of the solid material.
Conformational Dynamics of the Piperazine Ring System
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is not planar. Instead, it adopts a puckered conformation to relieve ring strain. The most stable and predominant conformation for the piperazine ring is the chair form. This is analogous to the well-studied conformational analysis of cyclohexane.
In the case of this compound, the piperazine ring overwhelmingly exists in a chair conformation. This has been confirmed through various spectroscopic and crystallographic studies of closely related substituted phenylpiperazine derivatives. iucr.orgresearchgate.net The chair conformation is the most thermodynamically favorable arrangement as it minimizes both angular and torsional strain within the ring.
In this chair form, the substituents on the ring carbons and nitrogens can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. The interconversion between two chair forms, known as a ring flip, is a rapid process at room temperature, leading to the exchange of axial and equatorial positions.
For this compound, the bulky 4-chloro-2-nitrophenyl substituent preferentially occupies the more spacious equatorial position to minimize steric hindrance. This steric strain arises from unfavorable interactions between an axial substituent and the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). Placing the large aromatic group in the equatorial position results in a more stable conformational isomer. Crystal structure analyses of similar 1-(4-nitrophenyl)piperazine salts have consistently shown the nitrophenyl group in an equatorial position. iucr.orgnih.goviucr.org
The adoption of a specific chair conformation has a profound impact on the local chemical environment of the molecule, which can be observed using advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Influence on the Chemical Environment:
The rigid chair conformation with the equatorial substituent leads to distinct chemical environments for the axial and equatorial protons on the piperazine ring.
Proton NMR (¹H NMR): In the ¹H NMR spectrum, the axial and equatorial protons on the same carbon atom are diastereotopic and therefore have different chemical shifts.
Typically, axial protons are more shielded and resonate at a higher field (lower ppm) compared to their equatorial counterparts.
The coupling constants (J-values) between adjacent protons are also dependent on their dihedral angle, as described by the Karplus equation. The large diaxial coupling (³J_ax,ax_) is typically in the range of 10-13 Hz, while the axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (2-5 Hz). This difference in coupling constants is a powerful tool for assigning axial and equatorial protons.
Carbon NMR (¹³C NMR): The carbon atoms of the piperazine ring also experience slightly different electronic environments depending on the conformation, which can lead to distinct signals in the ¹³C NMR spectrum.
The presence of the electron-withdrawing 4-chloro-2-nitrophenyl group at the N1 position significantly influences the electronic environment of the piperazine ring. This effect, combined with the fixed chair conformation, results in a complex but interpretable NMR spectrum that provides a detailed picture of the molecule's three-dimensional structure in solution.
Below are interactive data tables summarizing the typical conformational parameters and expected NMR characteristics for a piperazine ring in a chair conformation, based on data from analogous structures.
Table 1: Typical Conformational Parameters of a Substituted Piperazine Ring in a Chair Conformation
| Parameter | Typical Value | Description |
| C-C Bond Length | ~1.53 Å | Standard single bond length between sp³ hybridized carbon atoms. |
| C-N Bond Length | ~1.47 Å | Standard single bond length between a carbon and a nitrogen atom. |
| C-C-N Bond Angle | ~110° | Bond angles within the ring, close to the ideal tetrahedral angle of 109.5°. |
| C-N-C Bond Angle | ~112° | Bond angle at the nitrogen atoms within the ring. |
| Axial C-H Bond | Parallel to the main ring axis | Protons in a more sterically hindered environment. |
| Equatorial C-H Bond | Pointing away from the ring | Protons in a less sterically hindered environment. |
| Dihedral Angle (ax-ax) | ~180° | Dihedral angle between two adjacent axial protons. |
| Dihedral Angle (ax-eq) | ~60° | Dihedral angle between an axial and an adjacent equatorial proton. |
| Dihedral Angle (eq-eq) | ~60° | Dihedral angle between two adjacent equatorial protons. |
Table 2: Expected ¹H NMR Characteristics for Protons on a Piperazine Ring in a Chair Conformation
| Proton Type | Expected Chemical Shift Range (ppm) | Expected Coupling Constant (³J) with Adjacent Protons |
| Axial (H_ax) | Generally upfield (lower ppm) | ³J_ax,ax ≈ 10-13 Hz (large) ³J_ax,eq_ ≈ 2-5 Hz (small) |
| Equatorial (H_eq) | Generally downfield (higher ppm) | ³J_eq,ax_ ≈ 2-5 Hz (small) ³J_eq,eq_ ≈ 2-5 Hz (small) |
Computational Chemistry and Theoretical Mechanistic Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and vibrational characteristics.
While specific experimental vibrational spectra for 1-(4-chloro-2-nitrophenyl)piperazine are not widely published, theoretical calculations on similar structures, such as 1-(4-chlorophenyl)piperazine (B178656), provide a basis for understanding its expected vibrational modes. For piperazine (B1678402) derivatives, characteristic vibrations include N-H stretching, C-H stretching of the piperazine ring and the aromatic ring, and C-N stretching modes. The presence of the nitro group (NO₂) and the chlorine atom in this compound would introduce distinct vibrational frequencies. The NO₂ group typically exhibits symmetric and asymmetric stretching vibrations, while the C-Cl stretching vibration is expected in the lower frequency region of the spectrum. A Potential Energy Distribution (PED) analysis would be crucial to precisely assign the calculated vibrational frequencies to specific atomic motions within the molecule, untangling complex vibrational couplings.
Table 1: Predicted Vibrational Modes for Phenylpiperazine Derivatives This table is illustrative and based on general findings for similar compounds. Specific frequencies for this compound would require dedicated computational analysis.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3250-3500 | Stretching of the nitrogen-hydrogen bond in the piperazine ring. |
| Aromatic C-H Stretch | 3000-3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2800-3000 | Stretching of carbon-hydrogen bonds in the piperazine ring. |
| Asymmetric NO₂ Stretch | 1500-1560 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| Symmetric NO₂ Stretch | 1335-1380 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bonds. |
Data is generalized from studies on similar compounds and requires specific calculations for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. The MEP map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. This information is critical for predicting how the molecule might interact with other chemical species, including biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a small molecule (ligand) and a biological macromolecule (target) such as a protein or DNA.
Molecular docking studies on compounds structurally related to this compound, such as 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, have been performed to predict their binding affinity with DNA. These studies calculate a binding energy score, which indicates the strength of the interaction. For instance, 1,4-Bis(2-chloro-4-nitrophenyl)piperazine was found to have binding affinities of -7.5 and -7.4 kcal/mol at two different sites on DNA. Similarly, docking studies of other phenylpiperazine derivatives with enzymes like topoisomerase II have been conducted to assess their potential as anticancer agents. Such studies for this compound would involve docking the molecule into the active site of a target protein or the grooves of a DNA molecule to predict its binding affinity and preferred binding mode.
Beyond predicting binding affinity, molecular docking can elucidate the specific molecular recognition mechanisms at play. This involves identifying the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. For this compound, the piperazine nitrogen could act as a hydrogen bond acceptor or donor, while the phenyl ring could engage in pi-stacking or hydrophobic interactions. The nitro group and chlorine atom could also form specific interactions with the target molecule. Understanding these recognition mechanisms is fundamental for the rational design of molecules with specific biological activities.
Molecular Dynamics Simulations for Solvent Interaction and Conformational Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can elucidate its dynamic behavior in various solvent environments, which is crucial for understanding its solubility, stability, and transport properties.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of similar piperazine derivatives has been investigated. These studies consistently show that the piperazine ring typically adopts a stable chair conformation . This conformation minimizes steric hindrance and is the most energetically favorable arrangement for the six-membered ring. It is therefore highly probable that the piperazine moiety in this compound also predominantly exists in a chair conformation.
MD simulations can also model the interactions between the solute molecule and solvent molecules. For this compound, simulations in aqueous solution would likely show strong interactions between the polar nitro group and the nitrogen atoms of the piperazine ring with water molecules through hydrogen bonding. The chloronitrophenyl group, being more hydrophobic, would exhibit weaker interactions with water. In non-polar solvents, the interactions would be dominated by weaker van der Waals forces. Understanding these solvent interactions is key to predicting the compound's behavior in different chemical and biological environments.
For instance, MD simulations have been successfully applied to understand the absorption of CO2 in aqueous solutions of piperazine-activated solvents, highlighting the role of molecular-level interactions. nih.govresearchgate.net Such computational approaches could similarly be used to model the interaction of this compound with biological macromolecules, providing insights into its mechanism of action.
Prediction of Molecular Parameters Relevant to Biological Activity (e.g., Lipophilicity, pKa)
Quantitative Structure-Activity Relationship (QSAR) studies frequently employ computational methods to predict molecular descriptors that are relevant to a compound's biological activity. nih.gov For this compound, key parameters like lipophilicity and pKa can be estimated using various computational models.
Lipophilicity , often expressed as logP, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Computational methods for predicting logP are well-established and are valuable in the early stages of drug discovery. mdpi.com For piperazine derivatives, lipophilicity is influenced by the nature of the substituents on the phenyl and piperazine rings. The presence of the chloro and nitro groups on the phenyl ring of this compound is expected to increase its lipophilicity.
pKa is another crucial parameter that determines the ionization state of a molecule at a given pH. The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values of these nitrogens are significantly influenced by the electronic effects of the substituent on the phenyl ring. The electron-withdrawing nature of the nitro and chloro groups in this compound would be expected to decrease the basicity of the nitrogen atom attached to the phenyl ring, thereby lowering its pKa. Computational pKa prediction models can provide accurate estimates of these values, which are essential for understanding the compound's behavior at physiological pH. nih.gov
The table below summarizes some predicted molecular parameters for this compound, which are important for assessing its potential biological activity.
| Molecular Parameter | Predicted Value/Characteristic | Significance in Biological Activity |
| Lipophilicity (logP) | Increased by chloro and nitro groups | Influences membrane permeability and distribution |
| pKa | Lowered by electron-withdrawing groups | Determines ionization state at physiological pH |
| Chair Conformation | Predominant for the piperazine ring | Affects receptor binding and molecular interactions |
Non-Linear Optical (NLO) Properties and Materials Science Applications
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have important applications in technologies such as optical switching, frequency conversion, and telecommunications. researchgate.net Organic molecules with donor-π-acceptor (D-π-A) structures are particularly promising candidates for NLO materials.
Theoretical studies on chlorophenylpiperazine (B10847632) isomers have demonstrated the utility of computational methods, such as Density Functional Theory (DFT), in predicting their NLO properties. researchgate.netdeu.edu.tr These studies involve calculating molecular parameters like the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are indicative of a material's NLO response.
In this compound, the piperazine ring can act as an electron donor, while the nitro group is a strong electron acceptor. The phenyl ring serves as the π-conjugated bridge connecting the donor and acceptor groups. This D-π-A arrangement suggests that this compound could possess significant NLO properties. The substitution of a π-electron-conjugated system with piperazine groups has been shown to lead to a significant bathochromic shift of the absorption bands. nih.govacs.org
Computational analysis can be used to optimize the molecular geometry and calculate the electronic properties that govern the NLO response. researchgate.netdeu.edu.tr By comparing the calculated hyperpolarizability of this compound with that of known NLO materials, its potential for use in NLO applications can be assessed. The proper substitution on the piperazine ring is a key factor in obtaining materials with large hyperpolarizability values. nih.govacs.org
The table below outlines the key components of this compound that contribute to its potential NLO properties.
| Component | Role in NLO Properties |
| Piperazine Ring | Electron Donor |
| Phenyl Ring | π-Conjugated Bridge |
| Nitro Group | Electron Acceptor |
| Chloro Group | Modifies electronic properties |
Further computational and experimental studies are warranted to fully characterize the NLO properties of this compound and to explore its potential applications in materials science.
Preclinical Pharmacological and Biological Activity Investigations
Elucidation of Biological Mechanisms of Action
The biological activity of 1-(4-Chloro-2-nitrophenyl)piperazine and its derivatives is multifaceted, with research pointing towards interactions with key biological targets such as neurotransmitter receptors and enzymes. These interactions are fundamental to understanding the compound's potential pharmacological profile. As a derivative of phenylpiperazine, it is often investigated as a lead compound in the development of drugs aimed at specific biological pathways.
While direct studies on the receptor binding profile of this compound are not extensively detailed in the available literature, the broader class of chlorophenylpiperazine (B10847632) analogues has been shown to interact with various neurotransmitter systems. For instance, 1-(m-chlorophenyl)piperazine (mCPP) demonstrates similar potency across multiple neurotransmitter receptor binding sites in the human brain, including serotonin (B10506) (5-HT) and alpha-2-adrenergic receptors. nih.gov Other research into chlorophenylpiperazine analogues has revealed high affinity for the dopamine (B1211576) transporter (DAT), suggesting a role in modulating dopaminergic pathways. nih.gov
The piperazine (B1678402) scaffold is a common feature in psychoactive drugs. jocpr.com Given these precedents, it is hypothesized that this compound may also exhibit affinity for various neurotransmitter receptors, a characteristic that warrants further investigation to fully elucidate its specific interactions and potential modulation of neuronal pathways.
Piperazine derivatives have been a focus of research for their enzyme inhibitory potential. researchgate.netnih.gov Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, has been a particular target. researchgate.netnih.gov The activity of this enzyme is linked to the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis. researchgate.net
Studies on hybrid molecules incorporating a piperazinyl moiety have demonstrated significant urease inhibitory activity. For example, a series of ciprofloxacin-oxadiazole derivatives linked to a piperazine ring showed potent inhibition of urease, with some compounds exhibiting greater activity than the standard inhibitor, thiourea (B124793). researchgate.net Specifically, the presence of a p-chloro substitution on the phenyl ring of the oxadiazole hybrid was found to be superior for activity. researchgate.net
Another class of enzymes, tyrosinases, has also been inhibited by nitrophenylpiperazine derivatives. In one study, a derivative featuring an indole (B1671886) moiety attached to the piperazine ring showed a significant tyrosinase inhibitory effect through a mixed-inhibition mechanism. nih.gov This suggests that the this compound scaffold has the potential to be adapted for inhibiting various enzymes.
Table 1: Urease Inhibitory Activity of Selected Piperazine Derivatives This table presents data for related piperazine compounds to illustrate the inhibitory potential of the chemical class.
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Ciprofloxacin-Oxadiazole Hybrid (5b) | 67.80 | researchgate.net |
| Thiourea (Standard) | 78.89 | researchgate.net |
| Ciprofloxacin | > 1000 | researchgate.net |
Antimicrobial and Antifungal Efficacy Studies
The rise of multidrug-resistant microorganisms has spurred the search for new antimicrobial agents, and compounds featuring a piperazine ring have emerged as promising candidates against various pathogens. nih.govresearchgate.net
Derivatives of N-phenylpiperazine have been evaluated for their in vitro activity against several bacterial pathogens. Studies have shown that these compounds can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus as well as various Mycobacterium species, which are responsible for tuberculosis and other related diseases. nih.govresearchgate.net
In one study, a series of ten new 1-(4-nitrophenyl)piperazine (B103982) derivatives were synthesized and tested for their antimycobacterial and antistaphylococcal effects. nih.gov While most compounds demonstrated moderate effects, two derivatives showed notable inhibition against M. kansasii, and one of those was also active against M. marinum. nih.govresearchgate.net Other research has also confirmed the activity of piperazine derivatives against S. aureus. researchgate.netacgpubs.org A novel pleuromutilin (B8085454) derivative containing a nitrophenyl-piperazine moiety also demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
The antifungal potential of piperazine-based compounds has also been an area of active investigation. researchgate.netacgpubs.org Fusarium avenaceum is a significant plant pathogen found on small-grain cereals, particularly in Northern Europe. nih.gov A study evaluating N-phenylpiperazine derivatives demonstrated that a specific compound, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, exhibited the highest activity against F. avenaceum among the tested compounds. nih.govresearchgate.net This highlights the potential for developing piperazine-based agents for agricultural or clinical antifungal applications.
Table 2: In Vitro Antimicrobial and Antifungal Activity of Selected N-Phenylpiperazine Derivatives This table presents Minimum Inhibitory Concentration (MIC) data for related compounds to illustrate the potential of the chemical class.
| Compound | Microorganism | MIC (µM) | Reference |
|---|---|---|---|
| 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.4 | nih.govresearchgate.net |
| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. kansasii | 15.0 | nih.govresearchgate.net |
| 1-{3-[(4-Butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | M. marinum | 15.0 | nih.govresearchgate.net |
| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | F. avenaceum | 14.2 | nih.govresearchgate.net |
Role of the Nitro Group in Antimicrobial Potential
The presence of a nitro (-NO2) group on the phenyl ring is a critical determinant of the antimicrobial potential of nitrophenylpiperazine derivatives. In related compounds, this functional group is strongly associated with activity against various pathogens. For instance, studies on piperazine sulfonamides identified the nitrophenyl group as a key structural feature for antiplasmodial activity; its replacement resulted in a notable loss of potency nih.gov.
Anticancer Research Applications
The piperazine scaffold is a common feature in many compounds designed for anticancer research humanjournals.comnih.gov. While direct preclinical studies on this compound are limited in the available literature, research into structurally similar molecules provides insight into its potential applications in oncology.
Specific data on the preclinical efficacy of this compound against cancer cell lines, including the A549 human lung carcinoma cell line, is not extensively detailed in the currently available scientific literature. However, the broader class of piperazine derivatives has been evaluated. For example, a novel benzhydrylpiperazine-based compound demonstrated anti-cancer potential against the A549 cell line as part of a study on dual COX-2/5-LOX inhibitors nih.gov. This highlights the general interest in the piperazine core for developing new anticancer agents, though specific efficacy data for the title compound remains to be established.
A proposed mechanism for the antitumor activity of related compounds involves direct interaction with DNA. A molecular docking study was performed on 1,4-Bis(2-chloro-4-nitrophenyl)piperazine, a structurally related molecule featuring two (2-chloro-4-nitrophenyl) groups attached to the piperazine ring bohrium.com. This computational analysis investigated the interaction between the compound and a DNA molecule (PDB ID: 1BNA) to predict its antitumor effects bohrium.com. The study calculated the binding affinities at two different sites on the DNA, which were found to be significant bohrium.com. Based on these strong interactions, the study predicted that 1,4-Bis(2-chloro-4-nitrophenyl)piperazine could possess notable anti-tumor properties, presumably through interference with DNA replication or transcription processes bohrium.com.
Table 1: Molecular Docking Binding Affinities of a Related Compound with DNA
| Compound | Target | Binding Site | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | DNA (PDB ID: 1BNA) | Site 1 | -7.5 |
| 1,4-Bis(2-chloro-4-nitrophenyl)piperazine | DNA (PDB ID: 1BNA) | Site 2 | -7.4 |
Data sourced from a computational study on a structurally similar compound bohrium.com.
Anti-inflammatory and Psychosis-Related Research
There is a lack of specific research investigating the anti-inflammatory or psychosis-related activities of this compound. However, the broader class of chlorophenylpiperazines has been a subject of interest in neuropsychopharmacology. For instance, m-Chlorophenylpiperazine (m-CPP), an isomer lacking the nitro group, has been studied for its effects on serotonergic systems and its ability to increase positive symptoms in schizophrenic patients nih.gov. These findings suggest that the chlorophenylpiperazine scaffold can interact with neurological pathways, though the influence of the ortho-nitro and para-chloro substitution pattern of the title compound has not been specifically explored in this context.
Antiplasmodial Activity Assessments
Direct experimental assessments of the antiplasmodial activity of this compound are not widely reported. Nevertheless, the structural components of the molecule are considered relevant in the design of antimalarial agents. As previously noted, a high-throughput screening program identified the nitrophenyl group as a crucial feature for the antiplasmodial activity of certain piperazine sulfonamides nih.gov. The loss of activity upon its replacement suggests that this moiety is important for the compound's interaction with its parasitic target nih.gov. The piperazine ring itself is a common scaffold in many compounds screened for antiplasmodial properties, indicating that derivatives of this compound could be candidates for future evaluation mdpi.comresearchgate.net.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Analysis of Substituent Effects on Biological Activity
Systematic modifications of the phenyl ring in arylpiperazine derivatives have revealed significant insights into their biological activity. The nature, position, and electronic properties of substituents can dramatically alter the affinity and efficacy of these compounds at various biological targets. For instance, the introduction of electron-withdrawing groups, such as the chloro and nitro groups in 1-(4-Chloro-2-nitrophenyl)piperazine, has been a common strategy to modulate activity.
Research has shown that the type of substituent on the phenyl ring can determine the compound's pharmacological profile. For example, in a series of N-arylpiperazines, the presence of substituents at the C2 and C4 positions of the phenyl ring was found to be a key determinant of their activity. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a critical role in receptor binding.
The following table summarizes the effects of different substituents on the biological activity of arylpiperazine derivatives based on various studies.
| Substituent Position | Substituent Type | General Effect on Activity |
| C2 | Electron-withdrawing (e.g., NO2) | Often enhances affinity for specific receptors |
| C4 | Electron-withdrawing (e.g., Cl) | Can modulate selectivity and potency |
| C3 | Various | Generally less impactful than C2 and C4 substitutions |
| Methoxy (OCH3) | Electron-donating | Can influence metabolic stability and receptor interaction |
Contributions of the Piperazine (B1678402) Ring and Phenyl Moiety to Activity Profiles
The piperazine ring is a versatile scaffold in medicinal chemistry. Its basic nitrogen atom is often crucial for forming salt bridges or hydrogen bonds with acidic residues in receptor binding pockets. The conformational flexibility of the piperazine ring allows it to adopt different shapes to fit into various binding sites. Furthermore, the second nitrogen atom of the piperazine ring provides a point for further chemical modification, allowing for the attachment of different side chains that can fine-tune the compound's pharmacological properties.
The phenyl moiety , on the other hand, is primarily involved in hydrophobic and van der Waals interactions within the receptor binding site. The substituents on the phenyl ring, as discussed in the previous section, dictate the electronic and steric properties of this part of the molecule, which in turn influences how it interacts with the receptor. The planarity of the phenyl ring also contributes to stacking interactions with aromatic amino acid residues in the binding pocket.
Influence of Halogenation and Nitro Group Position on Molecular Efficacy
The presence and position of halogen and nitro groups on the phenyl ring of arylpiperazines have a profound impact on their molecular efficacy.
Halogenation , such as the chlorine atom at the C4 position in this compound, can influence the compound's lipophilicity, metabolic stability, and binding affinity. The position of the halogen is critical; for example, substitution at the para-position (C4) is often favored for enhancing potency and selectivity for certain receptors. Halogens can also form halogen bonds, a type of non-covalent interaction that can contribute to the stability of the ligand-receptor complex.
The nitro group (NO2) , an electron-withdrawing group, significantly affects the electronic properties of the phenyl ring. Its position is also crucial. In this compound, the nitro group is at the C2 (ortho) position. This ortho-nitro substitution can influence the conformation of the molecule and its interaction with the receptor. Studies on related compounds have shown that the position of the nitro group can differentiate between agonist and antagonist activity at certain receptors.
The interplay between the chloro and nitro groups in this compound is a key determinant of its specific pharmacological profile.
Correlation between Molecular Features and Pharmacological Potency
The pharmacological potency of arylpiperazine derivatives is a direct consequence of their molecular features. Several key correlations have been established through extensive research.
Electronic Properties: The electron density of the phenyl ring, modulated by substituents, affects the strength of interactions with the receptor. Electron-withdrawing groups, like the nitro and chloro groups, can enhance interactions with electron-rich regions of the binding site.
Steric Factors: The size and shape of the substituents can influence how the molecule fits into the binding pocket. Bulky groups can either enhance binding by filling a hydrophobic pocket or hinder binding due to steric clashes.
The following table illustrates the general correlation between molecular features and pharmacological potency in arylpiperazine derivatives.
| Molecular Feature | Influence on Pharmacological Potency |
| Increased Lipophilicity | Can increase potency to a certain extent |
| Electron-withdrawing Substituents | Often enhances affinity and potency |
| Steric Bulk | Can either increase or decrease potency depending on the receptor |
| Conformational Flexibility | Allows for optimal binding to the receptor |
Comparative Analysis with Structurally Related Piperazine Derivatives
To better understand the unique properties of this compound, it is useful to compare it with structurally related piperazine derivatives.
One important class of related compounds is the phenylpiperazines , which lack the nitro group. For example, 1-(4-chlorophenyl)piperazine (B178656) has been studied extensively and serves as a useful comparator. The absence of the ortho-nitro group in this compound leads to a different electronic and steric profile, which in turn results in a different pharmacological activity profile.
Another relevant comparison is with derivatives where the positions of the substituents are altered. For instance, a compound with the chloro group at the C2 position and the nitro group at the C4 position would likely exhibit different receptor binding affinities and functional activities compared to this compound.
These comparative analyses highlight the principle that even small changes in the chemical structure of arylpiperazine derivatives can lead to significant differences in their pharmacological effects, underscoring the importance of precise molecular design in drug discovery.
Applications As Synthetic Intermediates and Precursors in Pharmaceutical Development
Utility in the Synthesis of Central Nervous System (CNS)-Targeting Agents
The piperazine (B1678402) moiety is a well-established pharmacophore in many drugs targeting the central nervous system. nih.gov The compound 1-(4-Chloro-2-nitrophenyl)piperazine serves as a valuable precursor in the synthesis of CNS-active agents, particularly in the development of atypical antipsychotics. A notable example is its potential application in the synthesis of analogues of clozapine (B1669256), a key drug used in the treatment of schizophrenia. nih.govchemicalbook.com
The established synthesis of clozapine often commences with 4-chloro-2-nitroaniline. chemicalbook.com This starting material undergoes an Ullmann coupling reaction with 2-aminobenzoic acid to form a disubstituted aniline (B41778). nih.gov Subsequent reaction steps involve the introduction of a methylpiperazine moiety, reduction of the nitro group to an amine, and finally, cyclization to form the characteristic dibenzodiazepine core of clozapine. chemicalbook.com Given that this compound already contains the substituted phenyl and piperazine rings, it represents a more advanced intermediate for the synthesis of clozapine analogues. By modifying the synthetic route to incorporate this pre-formed fragment, researchers can streamline the synthesis of novel derivatives with potential antipsychotic activity. nih.govnih.gov
The development of clozapine analogues is a significant area of research aimed at discovering new antipsychotic agents with improved efficacy and reduced side effects. nih.gov The structural modifications enabled by using intermediates like this compound can lead to compounds with altered affinities for dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychosis. nih.gov
Role as a Precursor for Diverse Bioactive Molecules
The utility of this compound extends beyond CNS agents, serving as a precursor for a diverse range of other bioactive molecules. The presence of the nitro group and the chloro substituent on the phenyl ring provides reactive sites for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. frontiersin.org
For instance, derivatives of nitrophenylpiperazine have been investigated for their potential as tyrosinase inhibitors. nih.govnih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.gov Research has shown that novel nitrophenylpiperazine derivatives can exhibit significant tyrosinase inhibitory effects. nih.govnih.gov
Furthermore, the piperazine scaffold is a common feature in many antimicrobial and anticancer agents. ontosight.aiamanote.com The modification of the piperazine ring in compounds like this compound can lead to the development of new therapeutic agents in these areas. For example, novel thiourea (B124793) and thiazolidinone derivatives synthesized from phenylpiperazine precursors have demonstrated potent anticancer activity against prostate cancer cell lines. ontosight.ai
The following table summarizes the synthesis of various bioactive molecules from piperazine derivatives, highlighting the versatility of this chemical scaffold.
| Precursor | Reagents and Conditions | Product | Bioactivity |
| 4-chloro-2-nitroaniline | o-chlorobenzoic acid methyl ester, copper filings; then N-methyl piperazine; then H2/Raney nickel; then POCl3 | Clozapine | Antipsychotic |
| 1-(4-nitrophenyl)piperazine (B103982) | Oxirane intermediate from substituted acid | 1-(2-Hydroxy-3-[4-(propan-2-yloxy)benzoyl]oxypropyl)-4-(4-nitrophenyl)piperazinediium dichloride | Antimycobacterial |
| 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | Reduction, then reaction with isothiocyanates and cyclization | Thiazolidinone derivatives | Anticancer |
Integration into Complex Heterocyclic Systems for Drug Design
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to interact with a wide range of biological targets. nih.gov The piperazine ring in this compound is a key heterocyclic motif that can be readily integrated into more complex heterocyclic systems. This integration is a common strategy in drug design to enhance pharmacological activity, improve pharmacokinetic properties, and reduce toxicity. nih.gov
The synthesis of complex heterocyclic systems often involves multicomponent reactions, which allow for the efficient construction of diverse molecular scaffolds. nih.gov Piperazine derivatives can participate in these reactions to generate novel heterocyclic compounds with potential therapeutic applications. For example, piperazine-containing compounds have been incorporated into pyrazole (B372694) derivatives, which are known to possess a wide range of pharmacological activities, including anti-inflammatory and anticancer effects. researchgate.net
The ability to functionalize both nitrogen atoms of the piperazine ring allows for the connection of this compound to other heterocyclic moieties, creating hybrid molecules with potentially synergistic or novel biological activities. This approach has been successfully employed in the development of various therapeutic agents. nih.gov
Development of Novel Therapeutic Agents from Modified Piperazine Scaffolds
The modification of the this compound scaffold itself is a promising avenue for the development of novel therapeutic agents. By altering the substituents on the phenyl ring or the piperazine nitrogen, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules. nih.gov
For example, the reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for further derivatization. This amino group can be acylated, alkylated, or used as a handle to attach other molecular fragments, leading to the creation of libraries of new compounds for biological screening.
Research into N-N disubstituted piperazines has shown their potential in treating central nervous system diseases, including Alzheimer's disease. nih.gov These derivatives can act as selective activators of certain cellular pathways that may be beneficial in neurodegenerative conditions. The structural framework of this compound provides a solid foundation for the design of such novel therapeutic agents.
The following table illustrates how modifications to the piperazine scaffold can lead to different therapeutic applications.
| Scaffold Modification | Resulting Compound Class | Therapeutic Area |
| Introduction of a second aryl group | Diarylpiperazines | Antifungal |
| Acylation of the second piperazine nitrogen | Phenylpiperazine amides | Anticancer |
| Alkylation of the second piperazine nitrogen | N-Alkyl-N'-arylpiperazines | CNS disorders |
Q & A
Q. How do solvent polarity and proticity affect the stability and degradation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
